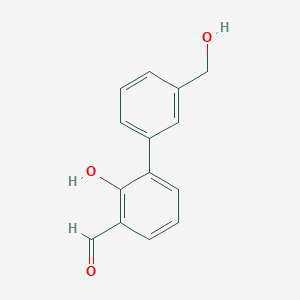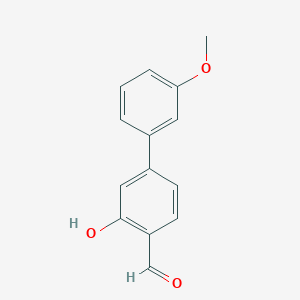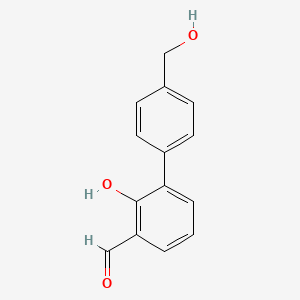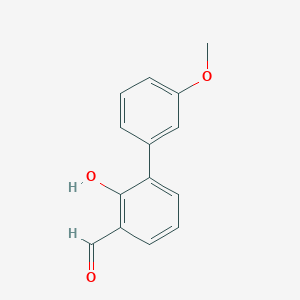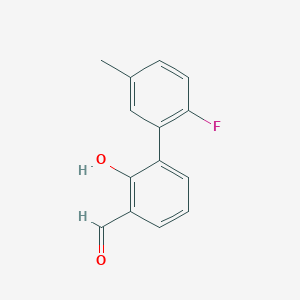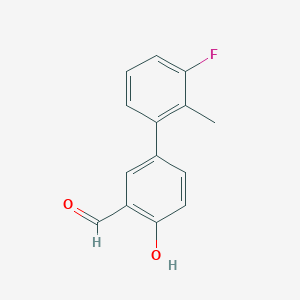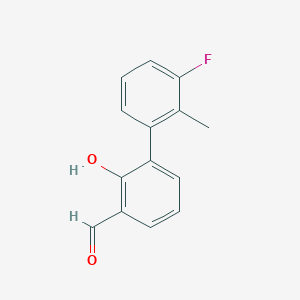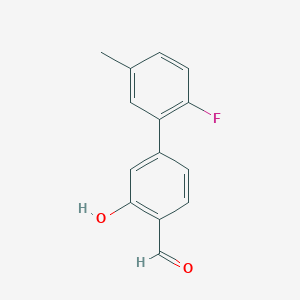
5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(2-Fluoro-5-methylphenyl)-2-formylphenol, also known as 5-FMF, is an aromatic aldehyde that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 116°C, a melting point of -25°C, and a flash point of -17°C. 5-FMF is a highly reactive compound that is used as a reagent in organic synthesis and as a building block in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as antifungal drugs and antibiotics. It has also been used in the synthesis of polymers and other materials for use in medical devices. Additionally, it has been used as a building block in the synthesis of organic compounds, such as dyes and fragrances.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as an electrophile, forming covalent bonds with electron-rich substrates. It is also believed that the compound can act as an oxidizing agent, catalyzing the oxidation of organic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound has the potential to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it has been suggested that 5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% in lab experiments include its low cost and its high reactivity. The compound is also relatively easy to handle and store. Additionally, the compound is soluble in a variety of organic solvents, making it suitable for use in a variety of synthetic reactions.
The main limitation of 5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% is its toxicity. The compound is considered to be hazardous and should be handled with care. Additionally, the compound is highly reactive and can form explosive mixtures with air and other combustible materials.
Orientations Futures
The potential applications of 5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% are vast and there are numerous directions for future research. One potential direction is to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore the compound’s potential as an anticancer agent. Other potential directions include exploring the compound’s potential as a reagent in the synthesis of pharmaceuticals and other compounds, as well as its potential as a building block in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the compound’s mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
5-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluoro-5-methylphenol and formaldehyde in the presence of an acid catalyst. This method is known as the Aldol condensation reaction. Other methods of synthesis include the use of a Grignard reagent, a Friedel-Crafts reaction, and a direct oxidation of 2-fluoro-5-methylphenol.
Propriétés
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-5-13(15)12(6-9)10-3-4-11(8-16)14(17)7-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBYYMDFFSFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685087 | |
| Record name | 2'-Fluoro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1261902-57-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-fluoro-3-hydroxy-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



